molecular formula C30H28N2O5S B388119 ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388119
M. Wt: 528.6g/mol
InChI Key: HHXXKIGUGPWFNC-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the naphthyl and thiazolopyrimidine intermediates, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and naphthyl-based molecules. Compared to these, ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C30H28N2O5S

Molecular Weight

528.6g/mol

IUPAC Name

ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H28N2O5S/c1-5-36-24-16-13-19-9-7-8-10-22(19)23(24)17-25-28(33)32-27(20-11-14-21(35-4)15-12-20)26(29(34)37-6-2)18(3)31-30(32)38-25/h7-17,27H,5-6H2,1-4H3/b25-17-

InChI Key

HHXXKIGUGPWFNC-UQQQWYQISA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC

Origin of Product

United States

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